3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid
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Overview
Description
3-[benzyl(2-ethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C22H21NO5S and a molecular weight of 411.47 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a benzyl group, an ethoxyphenyl group, and a sulfamoyl group attached to a benzoic acid core .
Preparation Methods
The synthesis of 3-[benzyl(2-ethoxyphenyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .
Chemical Reactions Analysis
3-[benzyl(2-ethoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[benzyl(2-ethoxyphenyl)sulfamoyl]benzoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[benzyl(2-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with target proteins, affecting their function and activity. Additionally, the benzyl and ethoxyphenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
3-[benzyl(2-ethoxyphenyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
3-[benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.
3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid: This compound has a chlorophenyl group, which can influence its chemical properties and interactions with target proteins.
3-[benzyl(2-fluorophenyl)sulfamoyl]benzoic acid: This compound has a fluorophenyl group, which can alter its chemical stability and biological effects.
Properties
Molecular Formula |
C22H21NO5S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-[benzyl-(2-ethoxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C22H21NO5S/c1-2-28-21-14-7-6-13-20(21)23(16-17-9-4-3-5-10-17)29(26,27)19-12-8-11-18(15-19)22(24)25/h3-15H,2,16H2,1H3,(H,24,25) |
InChI Key |
SMWMQCFZCYLJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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